1h-Pyrazolo[3,4-d]pyrimidine,4,6-dichloro-3-(1-methylethyl)-
Description
1H-Pyrazolo[3,4-d]pyrimidine,4,6-dichloro-3-(1-methylethyl)- is a fused heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core with chlorine atoms at positions 4 and 6 and an isopropyl group at position 3. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and enzymes . The dichloro and isopropyl substituents likely enhance lipophilicity and steric bulk, influencing pharmacokinetics and target binding.
Properties
IUPAC Name |
4,6-dichloro-3-propan-2-yl-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c1-3(2)5-4-6(9)11-8(10)12-7(4)14-13-5/h3H,1-2H3,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCVCIYLKUNPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NN1)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301188088 | |
| Record name | 4,6-Dichloro-3-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301188088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211580-39-0 | |
| Record name | 4,6-Dichloro-3-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211580-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-3-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301188088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-3-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine,4,6-dichloro-3-(1-methylethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with appropriate starting materials such as pyrazole and pyrimidine derivatives.
Isopropylation: The isopropyl group is introduced at the 3 position through alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4- and 6-chlorine atoms are prime sites for nucleophilic substitution due to their electrophilic nature. Common reagents and conditions include:
Key Observations :
-
The 6-chlorine is less reactive than the 4-chlorine due to steric hindrance from the isopropyl group .
-
Sequential substitution (e.g., replacing 4-Cl first, then 6-Cl) is achievable using controlled stoichiometry .
Functionalization at the 3-Isopropyl Group
The isopropyl group at position 3 can undergo oxidation or serve as a steric modulator:
Mechanistic Insight :
-
Oxidation converts the isopropyl group to a ketone, enhancing electrophilicity for subsequent reactions.
-
Radical bromination introduces bromine for cross-coupling applications .
Cyclization and Condensation Reactions
The pyrazolo[3,4-d]pyrimidine core participates in cyclization with bifunctional nucleophiles:
Catalytic Cross-Coupling Reactions
The chlorine atoms enable palladium-catalyzed couplings:
Characterization of Reaction Products
Analytical data for key derivatives:
Scientific Research Applications
Anticancer Activity
The primary application of 1H-pyrazolo[3,4-d]pyrimidine derivatives is in cancer therapy. These compounds have been extensively studied for their ability to inhibit the epidermal growth factor receptor (EGFR), a critical target in many cancers.
- Mechanism of Action : The mechanism involves the inhibition of EGFR and other related kinases, which play a crucial role in tumor growth and proliferation. Studies have shown that compounds derived from this scaffold can effectively induce apoptosis in cancer cells and inhibit cell migration and cycle progression. For instance, compound 12b demonstrated potent anti-proliferative activity with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, showcasing its efficacy as an EGFR inhibitor .
-
Case Studies :
- A study reported that several derivatives exhibited dual inhibition of EGFR and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. Among these, compound 5i was noted for its strong inhibitory effects on tumor growth in MCF-7 models .
- Another investigation highlighted the synthesis of new derivatives that showed significant activity against both wild-type and mutant forms of EGFR, with some compounds achieving nanomolar concentrations .
Synthesis and Structural Modifications
The synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives involves various methods, including alkylation and modification of existing compounds to enhance their biological activity.
- Synthetic Pathways : New derivatives are synthesized through reactions involving different alkylating agents in solvents like DMF. For example, a recent study synthesized four new derivatives (P1–P4) with good yields and characterized them using NMR spectroscopy and X-ray diffraction .
- Structural Insights : The structural modifications often aim to improve selectivity and potency against specific cancer cell lines. Molecular docking studies reveal that the binding interactions between these compounds and their targets are crucial for their inhibitory effects .
Diverse Biological Activities
Beyond anticancer properties, 1H-pyrazolo[3,4-d]pyrimidine derivatives have shown potential in other therapeutic areas:
- Kinase Inhibition : These compounds act as inhibitors for various kinases beyond EGFR, including Src family kinases. Their high reactivity due to multiple active sites allows for the development of broad-spectrum kinase inhibitors .
- Antiproliferative Effects : The antiproliferative activities observed in various studies suggest potential applications in treating other diseases characterized by uncontrolled cell growth .
Data Summary Table
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| 12b | EGFR | 0.016 (mutant T790M) | Potent inhibitor |
| 5i | EGFR/VEGFR2 | 0.3 - 24 | Dual inhibitor |
| P1 | Colorectal Cancer | 22.7 - 40.75 | Antiproliferative |
| P4 | Breast Cancer | Comparable to reference drug | Antiproliferative |
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine,4,6-dichloro-3-(1-methylethyl)- involves its interaction with molecular targets such as CDKs. The compound binds to the active site of CDKs, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key analogues and their properties are summarized below:
Substituent Effects on Activity and Solubility
- 4,6-Diamino Derivatives (e.g., 7_3d3): The diamine group at positions 4 and 6 significantly enhances solubility and inhibitory potency (IC50 = 0.4 µM), particularly when paired with a hydrophobic halogenated benzene substituent . This suggests that hydrogen-bonding capacity and hydrophobic interactions synergize to improve target binding.
- The target’s isopropyl group introduces steric bulk, which may optimize binding in hydrophobic pockets compared to the methylthio group in ’s analogue .
- Positional Modifications ( and ) :
Substituents at position 1 (e.g., 2-chloroethyl in ) or aromatic groups (e.g., chloro-methyl-phenyl in ) demonstrate the importance of regiochemistry. Toxicity observed with phenyl substitutions () underscores the need for cautious substituent selection in the R3 region .
Research Findings and Implications
- Framework Optimization : The pyrazolo[3,4-d]pyrimidine core is versatile, with substituents dictating pharmacological outcomes. Diamine and halogenated aromatic groups maximize potency, while dichloro and alkyl groups enhance stability and lipophilicity .
- Synthetic Feasibility : highlights challenges in synthesizing chloro-methyl-phenyl derivatives, suggesting that simpler substituents (e.g., isopropyl) may streamline production .
Biological Activity
1H-Pyrazolo[3,4-d]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential anticancer agents. The compound 1H-Pyrazolo[3,4-d]pyrimidine, 4,6-dichloro-3-(1-methylethyl)- is a notable member of this class, exhibiting promising anti-proliferative properties against various cancer cell lines.
Synthesis and Structure-Activity Relationship
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step organic reactions that yield compounds with varying substituents at different positions. The structure-activity relationship (SAR) studies indicate that modifications at the 4 and 6 positions significantly impact the biological activity of these compounds. For instance, the introduction of halogens or alkyl groups can enhance potency against specific targets like the epidermal growth factor receptor (EGFR) .
Anticancer Properties
Recent studies have demonstrated that 1H-Pyrazolo[3,4-d]pyrimidine derivatives exhibit strong anti-proliferative effects against several cancer cell lines. Notably:
- Compound 12b showed IC50 values of 8.21 µM against A549 lung cancer cells and 19.56 µM against HCT-116 colorectal cancer cells .
- In a comparative study, another derivative (compound 1a) exhibited an IC50 of 2.24 µM against A549 cells, outperforming doxorubicin (IC50 = 9.20 µM) .
These compounds induce apoptosis in cancer cells as evidenced by flow cytometric analyses showing increased sub-G1 populations indicative of apoptotic cells. For example, compound 1a resulted in a 25.1% to 41.0% increase in apoptotic cells at concentrations of 2.0 to 4.0 µM .
The mechanism underlying the anticancer activity of these compounds primarily involves the inhibition of EGFR signaling pathways. Compound 12b has been identified as a potent EGFR inhibitor with an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . The ability to induce apoptosis and arrest the cell cycle at the S and G2/M phases further supports its therapeutic potential.
Data Summary
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12b | A549 | 8.21 | EGFR Inhibition |
| 12b | HCT-116 | 19.56 | EGFR Inhibition |
| 1a | A549 | 2.24 | Apoptosis Induction |
| Doxorubicin | A549 | 9.20 | Chemotherapy |
Case Studies
In a recent study, a series of new derivatives were synthesized and screened for their anti-proliferative activities against various tumor cell lines including HepG2 (hepatoma), MCF-7 (breast), and PC-3 (prostate). The findings indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could lead to significant enhancements in biological activity, establishing these compounds as candidates for further development as anticancer drugs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,6-dichloro-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, and how do substituents influence reaction conditions?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, chloroacetonitrile or 2-chloroethanol can be used as alkylating agents under basic conditions (e.g., KOH in ethanol) to introduce substituents at the 1- and 3-positions . Substituent positioning (e.g., 4,6-dichloro groups) enhances electrophilicity, facilitating subsequent modifications. Reaction optimization requires careful control of temperature (reflux vs. ambient) and solvent polarity (DMF for polar intermediates) .
Q. How can researchers confirm the structural integrity of 4,6-dichloro-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidine post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related pyrazolo[3,4-d]pyrimidine derivatives (e.g., bond lengths: C4–C1 = 1.484 Å) . Complementary techniques include /-NMR for substituent identification and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC with UV detection at 254 nm .
Q. What in vitro assays are used to evaluate the antitumor potential of 4,6-dichloro-substituted pyrazolo[3,4-d]pyrimidines?
- Methodological Answer : Standard assays include:
- MTT assays to measure cytotoxicity in cancer cell lines (e.g., murine macrophages or human neutrophils) .
- Kinase inhibition assays (e.g., BRAFV600E/VEGFR-2 enzymatic activity) using fluorescence-based ADP-Glo™ kits .
- Cell cycle analysis via flow cytometry to assess apoptosis or G1/S phase arrest .
Q. What safety protocols are critical when handling chlorinated pyrazolo[3,4-d]pyrimidines?
- Methodological Answer : Key precautions include:
- Use of nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Immediate decontamination of spills with activated carbon or vermiculite.
- Storage in airtight containers away from moisture, as chloro groups may hydrolyze .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinase inhibition data across pyrazolo[3,4-d]pyrimidine analogues?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., ATP concentration, cell line mutations). To reconcile
- Standardize enzymatic conditions (e.g., 10 µM ATP, pH 7.4).
- Compare structural analogs using molecular docking to identify binding pose variations (e.g., 3-isopropyl vs. 4-phenoxyphenyl substituents) .
- Validate findings across multiple models (e.g., in vitro enzymatic vs. xenograft studies) .
Q. How does the 3-isopropyl substituent impact selectivity for VEGFR-2 versus EGFR inhibition?
- Methodological Answer : The bulky isopropyl group at position 3 may sterically hinder binding to EGFR’s smaller hydrophobic pocket, favoring VEGFR-2’s larger active site. Computational modeling (e.g., AutoDock Vina) can predict binding energies, while mutagenesis studies (e.g., EGFR-T790M vs. wild-type) validate selectivity .
Q. What strategies optimize pharmacokinetic properties of 4,6-dichloro-3-isopropyl derivatives without reducing potency?
- Methodological Answer :
- LogP adjustment : Introduce hydrophilic groups (e.g., PEG linkers) at the 1-position to enhance solubility .
- Prodrug design : Mask chloro groups with bioreversible protections (e.g., acetyl) to improve oral bioavailability .
- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., CYP3A4-mediated dechlorination) .
Q. What computational methods predict binding affinity of 4,6-dichloro derivatives to oncogenic kinases?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values using partial least squares regression .
- Free-energy perturbation (FEP) : Calculate relative binding energies for halogen-substituted analogs .
Tables for Key Data
Table 1 : Comparative Kinase Inhibition Profiles of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | VEGFR-2 IC (nM) | EGFR IC (nM) | Selectivity Index (VEGFR-2/EGFR) | Reference |
|---|---|---|---|---|
| 4,6-dichloro-3-isopropyl | 12 ± 1.5 | 420 ± 35 | 35.0 | |
| 4-phenoxyphenyl analog | 28 ± 3.2 | 85 ± 7.8 | 3.0 |
Table 2 : Reaction Conditions for Introducing 4,6-Dichloro Substituents
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| POCl | DMF | 110°C | 78 | |
| SOCl | Toluene | 80°C | 65 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
